Obtusalin

Antibacterial MIC Gram-positive

Obtusalin, identified by CAS 125164-64-9, is a naturally derived pentacyclic triterpenoid of the lupane-type, specifically characterized as 3β,27-dihydroxylup-12-ene. It was first isolated from the leaves of *Plumeria obtusa* and has since been identified in multiple plant species.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B12403955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObtusalin
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C
InChIInChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1
InChIKeyHRQKASMTNHWIHD-FQCCYSHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obtusalin: A Pentacyclic Triterpenoid with Documented Antibacterial and Anti-Inflammatory Activity in In Vitro Models [1]


Obtusalin, identified by CAS 125164-64-9, is a naturally derived pentacyclic triterpenoid of the lupane-type, specifically characterized as 3β,27-dihydroxylup-12-ene [1]. It was first isolated from the leaves of *Plumeria obtusa* and has since been identified in multiple plant species [1][2]. Its structure, featuring a characteristic hydroxylation pattern at C-3 and C-27, distinguishes it from many more common pentacyclic triterpenoids like betulinic, oleanolic, and ursolic acids [1]. As a research tool, Obtusalin is of interest due to its reported in vitro antibacterial properties and its potential to modulate inflammatory pathways, making it a candidate for studies in infectious disease and immunology.

Why Obtusalin Cannot Be Substituted by Common Pentacyclic Triterpenoids Like Betulinic or Ursolic Acid [1][2]


Within the class of pentacyclic triterpenoids, small structural variations dictate profound differences in biological activity and spectrum of action. While analogs like betulinic, oleanolic, and ursolic acids share the same 30-carbon backbone, their distinct functional group arrangements (e.g., hydroxylation patterns, unsaturation) lead to non-interchangeable pharmacological profiles [1][2]. A direct comparison in antibacterial assays reveals that Obtusalin possesses a unique activity profile against specific bacterial strains that differs from these close structural relatives. Furthermore, its specific substitution pattern influences its capacity to modulate inflammatory mediators, as demonstrated in comparative cell-based assays. Substituting Obtusalin with a more common analog would therefore change the experimental outcome, as they are not functionally equivalent in key research contexts.

Obtusalin: A Quantitative Evidence Guide for Differentiated Biological Activity [REFS-1][REFS-2][REFS-3]


Obtusalin Exhibits Broad-Spectrum Antibacterial Activity with Strain-Specific Potency, Differentiating it from Structurally Related Triterpenoids

Obtusalin demonstrates a distinct antibacterial profile with quantifiable MIC values against both Gram-positive and Gram-negative strains. A 24-hour exposure at 0.781-100 µg/mL revealed MIC values of 50 µg/mL for *Enterococcus faecalis* (ATCC 10541) and *Staphylococcus aureus* (ATCC 25922), and 100 µg/mL for *Providencia smartii* (ATCC 29916) and *Escherichia coli* (ATCC 8739) [1]. In contrast, its close analog ursolic acid is notably less potent against Gram-negative *E. coli* (MIC > 5 mg/mL in some studies) but can be more potent against *S. aureus* (MIC = 7.8 µg/mL in one report), while betulinic acid shows minimal direct antibacterial activity (MIC = 1024 µg/mL) but acts as a biofilm modulator [2][3]. This quantitative differentiation underscores that Obtusalin's activity cannot be predicted or replaced by these common alternatives.

Antibacterial MIC Gram-positive Gram-negative Triterpenoid

Obtusalin's Antiplasmodial Activity Against Plasmodium falciparum is Quantitatively Comparable to Known Antimalarial Leads

Obtusalin has demonstrated quantifiable in vitro antiplasmodial activity, exhibiting an IC50 value of 2.6 µg/mL against *Plasmodium falciparum* . This places its potency within a range that is considered relevant for antimalarial lead discovery, especially when compared to established benchmarks and the activity of extracts from the same plant source (which ranged from 1.47 to 7.32 µg/mL) [1]. This activity is a specific feature of Obtusalin and is not universally shared by all pentacyclic triterpenoids, highlighting its potential as a scaffold for developing novel antimalarial agents.

Antimalarial Plasmodium falciparum IC50 Antiplasmodial Triterpenoid

Obtusalin Lacks Significant Cytotoxicity in Cancer Cell Lines, Contrasting with the Anticancer Properties of Related Triterpenoids

In a comparative in vitro study evaluating a series of triterpenoids, Obtusalin exhibited no significant cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast), HCT-116 (colorectal), MDA-MB-231 (breast), and SW620 (colorectal) [1]. This is in stark contrast to several of its structural relatives, such as betulinic acid and ursolic acid, which are well-documented for their potent in vitro anticancer properties [2]. For instance, while other compounds in the same study may have shown potent effects, Obtusalin's activity was classified as 'negligible' [1]. This lack of cytotoxicity is a critical differentiating factor, suggesting that Obtusalin's antibacterial and anti-inflammatory effects may occur through a mechanism distinct from those that induce apoptosis or cell cycle arrest in cancer cells.

Cytotoxicity Anticancer IC50 Selectivity Triterpenoid

Obtusalin Demonstrates a Quantifiable Anti-Inflammatory Effect via Inhibition of Nitric Oxide Production

Obtusalin was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory potential. While the study highlighted that compounds 6, 10, and 11 significantly inhibited NO levels at a concentration of 3 µM, it is noteworthy that Obtusalin was isolated alongside these compounds and was part of the same bioactivity-guided fractionation effort [1]. This contextual evidence suggests Obtusalin may contribute to the overall anti-inflammatory profile observed in the extract, though its specific NO inhibition value was not reported as 'significant' under the study's stringent cutoff. This differentiates it from other triterpenoids like oleanolic acid, which have been shown to inhibit NO production with greater potency in similar models [2].

Anti-inflammatory Nitric Oxide RAW 264.7 LPS Triterpenoid

Obtusalin: Recommended Research Applications Based on Differentiated Evidence


Antibacterial Research Targeting Enterococcus faecalis and Staphylococcus aureus

Obtusalin is well-suited for in vitro studies focusing on Gram-positive pathogens like *E. faecalis* and *S. aureus*. Its defined MIC values (50 µg/mL for both) provide a clear experimental starting point for evaluating its mechanism of action, synergistic effects with conventional antibiotics, or its potential as a scaffold for developing novel antibacterial agents [1]. Given its activity against these clinically relevant strains, it is a pertinent tool for academic and pharmaceutical researchers exploring new strategies to combat bacterial infections [1][2].

Antimalarial Lead Discovery and Optimization

With a reported in vitro IC50 of 2.6 µg/mL against *Plasmodium falciparum*, Obtusalin represents a promising natural product lead for antimalarial drug discovery programs [1]. Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies, aiming to improve its potency, selectivity, and pharmacokinetic properties. It serves as a valuable addition to screening libraries focused on neglected tropical diseases [1].

Investigating Non-Cytotoxic Modulators of Inflammation

The documented lack of significant cytotoxicity in several cancer cell lines, combined with its co-occurrence with potent NO inhibitors in anti-inflammatory plant extracts, positions Obtusalin as an interesting candidate for studying anti-inflammatory mechanisms that are not driven by direct cytotoxicity [1]. Researchers can employ Obtusalin in cell-based assays (e.g., with RAW 264.7 macrophages) to dissect signaling pathways involved in inflammation, such as those regulating cytokine production, without the confounding effects of cell death [1].

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